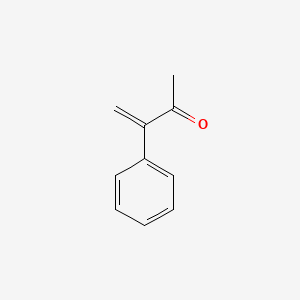

3-Phenyl-3-buten-2-one

Übersicht

Beschreibung

It is a yellow solid with a characteristic odor and is used primarily as a flavoring agent and in organic synthesis . The compound is characterized by a phenyl group attached to a butenone structure, making it an enone.

Wirkmechanismus

Target of Action

3-Phenyl-3-buten-2-one, also known as 4-Phenylbut-3-en-2-one, is a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds .

Mode of Action

The compound interacts with its target, glutathione transferase, by serving as a substrate for the enzyme . It undergoes a reaction with methylguanidine and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is facilitated by the enzyme, indicating the compound’s role in contributing to the biochemical transformations mediated by glutathione transferase .

Pharmacokinetics

Its solubility profile suggests that it is freely soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water and petroleum ether . This could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its interaction with glutathione transferase. By serving as a substrate for this enzyme, it contributes to the detoxification processes in the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in various solvents suggests that its action could be influenced by the polarity of its environment . Furthermore, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with glutathione transferase.

Biochemische Analyse

Biochemical Properties

3-Phenyl-3-buten-2-one plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. One notable enzyme that interacts with this compound is glutathione transferase. This enzyme catalyzes the conjugation of glutathione to the compound, facilitating its detoxification and excretion from the body . Additionally, this compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These interactions highlight the compound’s role in detoxification pathways and its potential as a precursor in synthetic organic chemistry.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can act as an endocrine disruptor, causing symptoms such as rash, itching, swelling, and other allergic reactions . These effects suggest that the compound can interfere with normal cellular functions and signaling pathways, leading to altered gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can form reversible hemiketals with oxygen, and irreversible oximes with nitrogen, highlighting its reactivity with nucleophiles . Additionally, this compound serves as a substrate for glutathione transferase, which catalyzes its conjugation with glutathione, aiding in its detoxification . These interactions underscore the compound’s ability to modulate enzyme activity and influence gene expression through its reactive functional groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound does not appear to be overtly toxic, but it has been shown to be mutagenic in several in vitro assays after S-9 activation . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its reduction to 4-phenyl-3-buten-2-ol and further metabolism to benzyl alcohol . The compound is also conjugated with glutathione by glutathione transferase, facilitating its excretion . These metabolic pathways highlight the compound’s role in detoxification and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is rapidly cleared from the blood and excreted primarily through urine . These findings suggest that the compound’s transport and distribution are critical factors in its biochemical activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Phenyl-3-buten-2-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with benzaldehyde, followed by dehydration. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide .

Another method involves the reaction of benzyl chloride with acetone in the presence of a strong base, followed by oxidation .

Industrial Production Methods

Industrial production of this compound often involves the same aldol condensation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-3-buten-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

Reduction: Reduction of this compound can yield 3-phenyl-2-butanone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Addition: The double bond in the enone structure allows for addition reactions, such as the Michael addition.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbonyl group.

Addition: Reagents like organolithium compounds or Grignard reagents are used for addition reactions.

Major Products Formed

Oxidation: Benzoic acid, benzaldehyde.

Reduction: 3-Phenyl-2-butanone.

Substitution: Various substituted enones.

Addition: Products of Michael addition, such as β-substituted ketones.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3-buten-2-one has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-3-buten-2-one is similar to other enones, such as:

Methyl vinyl ketone: A simpler enone with similar reactivity but lacking the phenyl group.

Benzylideneacetone: Another name for this compound, highlighting its structural similarity to acetone.

4-Phenyl-2-butanone: A related compound with a similar structure but differing in the position of the double bond.

The uniqueness of this compound lies in its combination of the phenyl group and the enone structure, which imparts specific reactivity and biological activity .

Biologische Aktivität

3-Phenyl-3-buten-2-one, also known as 4-phenylbut-3-en-2-one, is an organic compound with the molecular formula and a molecular weight of approximately 146.19 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological and biochemical contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.186 g/mol |

| Density | 0.981 g/cm³ |

| Boiling Point | 271.4 °C at 760 mmHg |

| Flash Point | 97.1 °C |

| LogP | 2.288 |

The primary biological activity of this compound is attributed to its interaction with various enzymes and cellular pathways:

- Glutathione Transferase Interaction : This compound acts as a substrate for glutathione transferase, an enzyme crucial for detoxification processes within the cell. By facilitating the conjugation of glutathione to various substrates, it plays a role in protecting cells from oxidative stress and toxic compounds .

- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant activities, inhibiting lipid peroxidation and scavenging free radicals . These properties are essential in mitigating cellular damage associated with oxidative stress.

- Inhibition of Phospholipase A2 (PLA2) : In vitro studies have shown that compounds related to this compound can inhibit PLA2, an enzyme involved in the inflammatory response . This inhibition suggests potential therapeutic applications in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Anticancer Activity : A study published in the European Journal of Medicinal Chemistry investigated a series of conjugates derived from phenylbutenones, demonstrating their potential anticancer properties by targeting DNA . The results highlighted the ability of these compounds to induce apoptosis in cancer cells.

- Insecticidal Properties : Research has shown that benzylideneacetone, a related compound, enhances the virulence of Bacillus thuringiensis against certain insect larvae, indicating a potential role in pest control . This suggests that derivatives of this compound may have applications in agricultural biotechnology.

- Antioxidant Activity : A quantitative structure–activity relationship (QSAR) analysis revealed that hydroxybenzalacetones derived from this compound exhibited strong antioxidant activities, which could be beneficial in developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress-related diseases .

Eigenschaften

IUPAC Name |

3-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70315032 | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32123-84-5 | |

| Record name | NSC291306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.